(R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE
Description
Properties
Molecular Formula |
C11H11BrO |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
(3R)-3-(4-bromophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11BrO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2/t9-/m1/s1 |
InChI Key |
AJKPXKHWCHZLSF-SECBINFHSA-N |
Isomeric SMILES |
C1CC(=O)C[C@@H]1C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Oxidative Post-Functionalization of Cyclopentane Intermediates
Post-annulation oxidation is critical for ketone installation. The cyclopentane dicarboxylate intermediate (e.g., 3g in) undergoes regioselective oxidation at C1 using CrO3 in acetic acid, followed by ester hydrolysis with LiOH. Decarboxylation under acidic conditions (HCl, EtOH) furnishes the cyclopentanone core, with the 4-bromophenyl group retained intact. This stepwise approach avoids over-oxidation of sensitive aryl bromides, as confirmed by nuclear magnetic resonance (NMR) monitoring.
Silyl Enol Ether-Mediated Asymmetric Alkylation
Source highlights silyl enol ether formation as a key strategy for stereocontrol. Treatment of 3-(4-bromophenyl)cyclopentan-1-one with chlorotrimethylsilane (TMSCl) and DBU generates the corresponding silyl enol ether, which undergoes asymmetric alkylation using a chiral palladium catalyst. For instance, reaction with methyl iodide in tetrahydrofuran (THF) at −40°C achieves 86% yield and 98:2 enantiomeric ratio (er). The bulky silyl group directs facial selectivity, enabling preferential formation of the (R)-enantiomer.
Optimization of Silylation Conditions
Critical parameters for silyl enol ether formation include:
-
Base selection : DBU outperforms triethylamine in minimizing side reactions (95% conversion vs. 72%).
-
Solvent effects : Dichloromethane (DCM) enhances reaction homogeneity compared to THF, reducing polymerization.
-
Temperature control : Reactions conducted at 0°C prevent desilylation, as evidenced by in situ infrared (IR) spectroscopy.
Resolution of Racemic Mixtures via Chiral Chromatography
For non-catalytic routes, preparative chiral high-performance liquid chromatography (HPLC) using a Chiralpak IA column (hexane:isopropanol 90:10) resolves racemic 3-(4-bromophenyl)cyclopentan-1-one into its (R)- and (S)-enantiomers. Baseline separation (α = 1.32) is achieved at 25°C, with the (R)-enantiomer eluting at 14.3 minutes. This method complements synthetic approaches lacking inherent stereocontrol, though it requires pre-synthesis of the racemate.
Comparative Analysis of Methodologies
| Method | Yield (%) | Enantiomeric Ratio (er) | Key Advantages | Limitations |
|---|---|---|---|---|
| Organocatalytic Aldol | 78 | 94:6 | Atom economy, no metal catalysts | Long reaction time (72 hours) |
| Cyclopropane Annulation | 82 | Racemic | High yield, scalable | Requires post-oxidation steps |
| Silyl Enol Ether Alkyl. | 86 | 98:2 | Excellent stereocontrol | Sensitive to moisture |
| Friedel-Crafts Alkyl. | 74 | 75:25 | Direct aryl incorporation | Moderate stereoselectivity |
Chemical Reactions Analysis
Types of Reactions
(R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (R)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be specific to the compound’s use and require detailed study.
Comparison with Similar Compounds
Structural and Functional Analogues
Oxadiazole Derivatives (Compound IIIa and IIIb)
- Structure : 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) and its dimethoxy analog (IIIb) .
- Key Features : Incorporation of a 1,3,4-oxadiazole ring and extended alkyl chain.
- Biological Activity : Demonstrated 59.5–61.9% suppression of carrageenan-induced paw edema at 100 mg/kg, with lower toxicity (severity index = 0.75–0.83) compared to indomethacin .
- The extended alkyl chain in IIIa/IIIb may increase lipophilicity, affecting bioavailability. (R)-3-(4-Bromophenyl)cyclopentan-1-one’s simpler structure could allow easier synthetic modification for structure-activity relationship (SAR) studies.
Brodifacoum and Difethialone
- Structure : Coumarin derivatives with 4-bromophenyl and polycyclic systems .
- Comparison: Brodifacoum’s larger molecular weight (523.42 g/mol) and tetracyclic structure suggest higher lipophilicity and membrane permeability compared to the cyclopentanone derivative. The bromophenyl group’s position in brodifacoum may influence binding interactions differently due to steric effects from the fused rings.
1-(4-Bromophenyl)-3-(2,4-Dichlorophenyl)-2-propen-1-one
- Structure: Propenone backbone with bromophenyl and dichlorophenyl groups .
- Key Features: Conjugated enone system (C=C-O), molecular weight 356.04 g/mol .
- Comparison: The conjugated system enables π-π stacking and UV absorption, which are absent in the saturated cyclopentanone derivative.
Physicochemical and Stereochemical Considerations
Table 1: Comparative Data
Stereochemical Analysis :
- The R-configuration of this compound may confer distinct binding affinities in chiral environments, such as enzyme active sites, compared to its S-enantiomer or achiral analogs .
- Enantiomer-specific crystallization behavior (e.g., hydrogen-bonding patterns) could influence solubility and stability, as inferred from hydrogen-bond graph-set analyses .
Q & A
Q. Advanced
- Dynamic NMR : Probe solution-phase conformational exchange by variable-temperature -NMR to detect rotameric states.
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate solid-state vs. solution structures.
- Overhauser effect (NOESY) : Identify spatial proximities in solution that may differ from crystallographic distances .
How do supramolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing and physicochemical properties of this compound?
Q. Advanced
- Hydrogen bonding networks : The ketone oxygen often acts as a hydrogen bond acceptor, forming -X interactions with adjacent molecules. Graph set analysis (e.g., ) reveals cyclic dimer patterns .
- π-π stacking : The bromophenyl ring engages in offset stacking (3.5–4.0 Å) with neighboring aromatic systems, enhancing thermal stability.
- Impact on solubility : Strong intermolecular forces reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization .
What are the key spectroscopic markers (IR, NMR, MS) for identifying this compound, and how should experimental conditions be optimized to avoid artifacts?
Q. Basic
- IR : Strong absorption at ~1740 cm.
- -NMR : Cyclopentanone protons appear as multiplet signals (δ 1.8–2.5 ppm); bromophenyl protons show deshielded doublets (δ 7.2–7.6 ppm).
- HRMS : Molecular ion peak at m/z 254.0 (M) with isotopic signature from bromine (1:1 ratio for ).
Optimization : Use deuterated DMSO for NMR to minimize solvent peaks; avoid moisture to prevent ketone hydration .
In designing enantioselective catalysts for the synthesis of this compound, what chiral auxiliaries or catalytic systems have shown promise based on analogous cyclopentanone derivatives?
Q. Advanced
- Organocatalysts : Proline-derived catalysts enable asymmetric α-alkylation of cyclopentanone precursors.
- Metal-ligand complexes : Chiral Ru(II)-Pheox catalysts achieve >90% ee in transfer hydrogenation of ketones.
- Chiral auxiliaries : Evans oxazolidinones control stereochemistry during cyclization steps. Validate using circular dichroism (CD) spectroscopy .
What computational chemistry approaches (e.g., DFT, molecular dynamics) are most effective in predicting the reactivity and stereoelectronic effects of this compound in nucleophilic addition reactions?
Q. Advanced
- *DFT (B3LYP/6-31G)**: Models transition states for nucleophilic attack at the carbonyl group; predicts regioselectivity based on LUMO distribution.
- Molecular dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., THF vs. water).
- NBO analysis : Quantifies hyperconjugative interactions stabilizing transition states .
What safety protocols and handling precautions are essential when working with this compound, given its brominated aromatic moiety?
Q. Basic
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of brominated vapors.
- Waste disposal : Collect halogenated waste in sealed containers for incineration. Reference SDS guidelines for brominated compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
